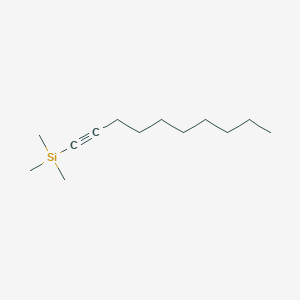
Silane, 1-decynyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 1-decynyltrimethyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to a 1-decynyl group and three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1-decynyltrimethyl- typically involves the hydrosilylation of 1-decyne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, 1-decynyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the specific requirements of silane chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, 1-decynyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 1-decynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various organosilicon compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, 1-decynyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules .
Industry: In the industrial sector, Silane, 1-decynyltrimethyl- is used in the production of advanced materials such as silicone resins and coatings. It is also utilized in the manufacturing of adhesives and sealants .
Wirkmechanismus
The mechanism of action of Silane, 1-decynyltrimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The compound can also act as a hydride donor or radical initiator in certain reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the 1-decynyl group.
Phenylsilane: Contains a phenyl group instead of a 1-decynyl group.
Vinyltrimethylsilane: Contains a vinyl group instead of a 1-decynyl group .
Uniqueness: Silane, 1-decynyltrimethyl- is unique due to the presence of the 1-decynyl group, which imparts specific reactivity and properties to the compound.
Eigenschaften
CAS-Nummer |
54559-17-0 |
|---|---|
Molekularformel |
C13H26Si |
Molekulargewicht |
210.43 g/mol |
IUPAC-Name |
dec-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H26Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
WKBRVVFCPZRNNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)
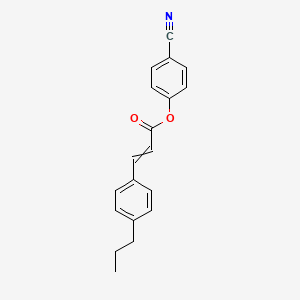
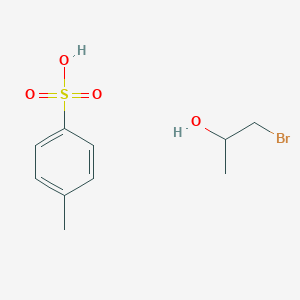
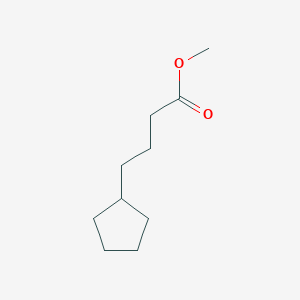
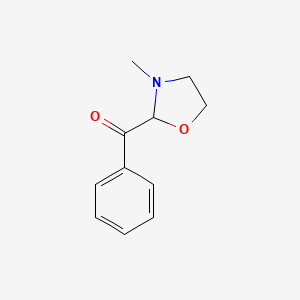
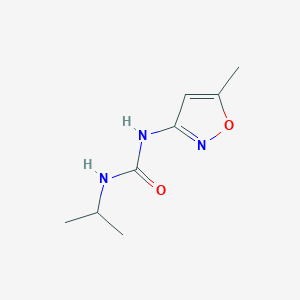
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
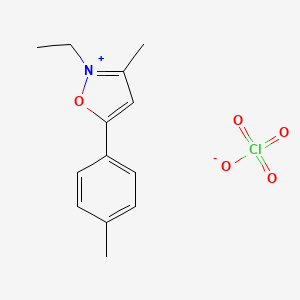
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
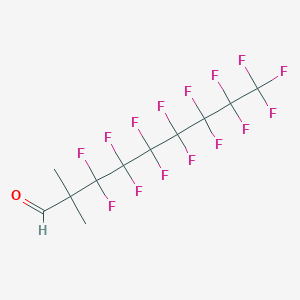
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
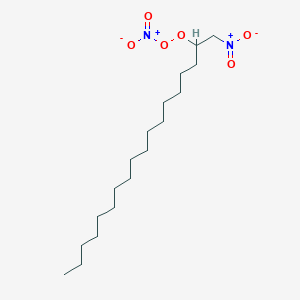
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
